

Post-Translational Modifications of API32/ANP32A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: API32
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Abstract

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) affecting the activity of Acidic (leucine-rich) Nuclear Phosphoprotein 32A (ANP32A), also known as **API32**. ANP32A is a multifaceted protein implicated in a wide array of cellular processes, including chromatin remodeling, transcriptional regulation, apoptosis, and serving as a host factor for viral replication. Its functional versatility is, in part, regulated by a complex landscape of PTMs. This document summarizes the current understanding of ANP32A phosphorylation, SUMOylation, acetylation, and ubiquitination, with a focus on the enzymatic machinery involved and the functional consequences of these modifications. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for studying these PTMs are provided, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the regulatory mechanisms governing ANP32A function.

Introduction

ANP32A is a member of the ANP32 family of proteins, characterized by an N-terminal leucine-rich repeat (LRR) domain and a C-terminal low-complexity acidic region. It functions as a histone chaperone and is a component of the Inhibitor of Histone Acetyltransferases (INHAT) complex, playing a crucial role in transcriptional repression by masking histones from acetylation. Furthermore, ANP32A has been identified as an inhibitor of Protein Phosphatase 2A (PP2A) and a critical host factor for the replication of influenza A virus. The diverse functions of ANP32A are tightly regulated, and post-translational modifications are emerging as a key mechanism for modulating its activity, protein-protein interactions, and subcellular localization. Understanding these regulatory PTMs is crucial for elucidating the physiological and pathological roles of ANP32A and for the development of therapeutic strategies targeting its activities.

Phosphorylation of ANP32A

Phosphorylation is a well-established PTM that regulates the function of numerous proteins. ANP32A is a phosphoprotein, with early studies identifying potential phosphorylation sites for Casein Kinase II (CKII), Calcium-Calmodulin dependent kinase II, and protein kinase C[1].

Phosphorylation Sites and Kinases

Mass spectrometry-based studies have identified several phosphorylation sites on ANP32A. Notably, Casein Kinase II (CKII) has been confirmed to phosphorylate ANP32A at serine 158 (S158) and serine 204 (S204)[1].

Functional Consequences of Phosphorylation

The functional impact of ANP32A phosphorylation is an active area of research. While direct quantitative data on how phosphorylation affects its intrinsic histone chaperone or PP2A inhibitory activity is limited, some studies suggest that phosphorylation can influence its protein-protein interactions and subcellular localization. For instance, tyrosine phosphorylation of the ANP32A-related protein, PHAPI, has been shown to release it from its association with PP2A, thereby increasing PP2A's phosphatase activity.

Quantitative Data on ANP32A Phosphorylation

Currently, there is a lack of specific quantitative data in the literature detailing the direct impact of phosphorylation at S158 and S204 on ANP32A's enzymatic or binding activities.

Phosphorylation Site	Kinase	Quantitative Effect on Activity	Reference
Serine 158 (S158)	Casein Kinase II (CKII)	Not yet quantified	[1]
Serine 204 (S204)	Casein Kinase II (CKII)	Not yet quantified	[1]

Table 1: Summary of ANP32A Phosphorylation.

Experimental Protocols

This protocol is adapted from standard in vitro kinase assay procedures and can be used to confirm the phosphorylation of ANP32A by a specific kinase, such as CKII.

Materials:

- Recombinant purified full-length ANP32A protein.
- Active recombinant kinase (e.g., Casein Kinase II).
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- [γ -³²P]ATP or cold ATP.
- SDS-PAGE loading buffer.
- SDS-PAGE gel and electrophoresis apparatus.
- Phosphorimager or autoradiography film.

Procedure:

- Set up the kinase reaction in a microcentrifuge tube on ice:
 - Kinase reaction buffer (to final 1x concentration).
 - Recombinant ANP32A (1-5 μ g).

- Active kinase (e.g., 100-500 ng of CKII).
- [γ - ^{32}P]ATP (10 μCi) and cold ATP (to a final concentration of 50-100 μM).
- Nuclease-free water to a final volume of 20-50 μL .
- Include a negative control reaction without the kinase.
- Incubate the reaction at 30°C for 30-60 minutes.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated ANP32A.
- Perform an in vitro kinase assay with cold ATP or immunoprecipitate ANP32A from cell lysates.
- Separate the protein by SDS-PAGE and excise the band corresponding to ANP32A.
- Perform in-gel digestion with trypsin.
- Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO_2) or Immobilized Metal Affinity Chromatography (IMAC).
- Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and localize the phosphorylation sites.

SUMOylation of ANP32A

Small Ubiquitin-like Modifier (SUMO) modification is another critical PTM that regulates protein function, localization, and interaction. Recent studies have identified ANP32A as a target for

SUMOylation, particularly in the context of influenza virus infection[2][3][4].

SUMOylation Sites and Regulatory Enzymes

Mass spectrometry analysis has identified lysine 68 (K68) and lysine 153 (K153) as the primary SUMOylation sites in human ANP32A[2][4]. The E3 SUMO ligase responsible for this modification is PIAS2 α , and the deSUMOylating enzyme is SENP1[2][4].

Functional Consequences of SUMOylation

SUMOylation of ANP32A has been shown to be crucial for its interaction with the influenza A virus NS2 protein, facilitating viral polymerase activity[2][4]. Outside of this viral context, the direct functional consequences of ANP32A SUMOylation on its intrinsic activities are not yet fully elucidated. However, it is plausible that this modification could regulate its interactions with other cellular partners, its subcellular localization, or its role in chromatin remodeling.

Quantitative Data on ANP32A SUMOylation

While the functional importance of ANP32A SUMOylation in the context of viral infection is established, direct quantitative measurements of how SUMOylation at K68 and K153 affects its intrinsic biochemical activities are currently lacking.

SUMOylation Site	E3 SUMO Ligase	DeSUMOylase	Quantitative Effect on Activity	Reference
Lysine 68 (K68)	PIAS2 α	SENP1	Facilitates interaction with influenza NS2 protein	[2][4]
Lysine 153 (K153)	PIAS2 α	SENP1	Facilitates interaction with influenza NS2 protein	[2][4]

Table 2: Summary of ANP32A SUMOylation.

Experimental Protocols

This protocol is a general guide for reconstituting the SUMOylation of ANP32A in vitro.

Materials:

- Recombinant purified full-length ANP32A protein.
- Recombinant E1 activating enzyme (SAE1/SAE2).
- Recombinant E2 conjugating enzyme (Ubc9).
- Recombinant E3 SUMO ligase (PIAS2 α).
- Recombinant SUMO-1 or SUMO-2/3 protein.
- SUMOylation reaction buffer (e.g., 20 mM HEPES pH 7.5, 110 mM KOAc, 2 mM Mg(OAc)₂, 1 mM DTT).
- ATP.
- SDS-PAGE loading buffer.
- SDS-PAGE gel and electrophoresis apparatus.
- Western blotting reagents and antibodies against ANP32A and SUMO.

Procedure:

- Set up the SUMOylation reaction in a microcentrifuge tube on ice:
 - SUMOylation reaction buffer (to final 1x concentration).
 - Recombinant ANP32A (1-2 μ g).
 - E1 enzyme (e.g., 100 nM).
 - E2 enzyme (e.g., 500 nM).

- E3 ligase (e.g., 1 μ M).
- SUMO protein (e.g., 5-10 μ M).
- ATP (5 mM).
- Nuclease-free water to a final volume of 20 μ L.
- Include control reactions lacking E1, E2, E3, or ATP.
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Perform Western blotting using antibodies against ANP32A to detect the higher molecular weight SUMOylated species. Confirm with an anti-SUMO antibody.

Acetylation and Ubiquitination of ANP32A

Information regarding the acetylation and ubiquitination of ANP32A is less detailed compared to phosphorylation and SUMOylation.

Acetylation

ANP32A is a key component of the INHAT complex, which inhibits histone acetyltransferases (HATs) like p300/CBP. While ANP32A regulates acetylation of histones, it is currently unknown whether ANP32A itself is a substrate for acetylation. Given that many chromatin-associated proteins are regulated by acetylation, this remains an important area for future investigation.

Ubiquitination

The regulation of ANP32A protein levels is critical for cellular homeostasis. While it is likely that ANP32A is degraded via the ubiquitin-proteasome system, specific E3 ubiquitin ligases that target ANP32A for degradation have not yet been identified. Similarly, specific ubiquitination sites on ANP32A have not been mapped.

PTM Type	Modifying Enzyme(s)	De-modifying Enzyme(s)	Site(s)	Functional Consequence
Acetylation	Not identified	Not identified	Not identified	Unknown
Ubiquitination	Not identified	Not identified	Not identified	Presumed degradation

Table 3: Summary of ANP32A Acetylation and Ubiquitination.

Experimental Protocols

A general protocol to screen for potential E3 ligases that ubiquitinate ANP32A.

Materials:

- Recombinant purified full-length ANP32A protein.
- Recombinant E1 activating enzyme.
- A panel of recombinant E2 conjugating enzymes.
- A candidate E3 ubiquitin ligase.
- Ubiquitin.
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
- ATP.
- Western blotting reagents and antibodies against ANP32A and ubiquitin.

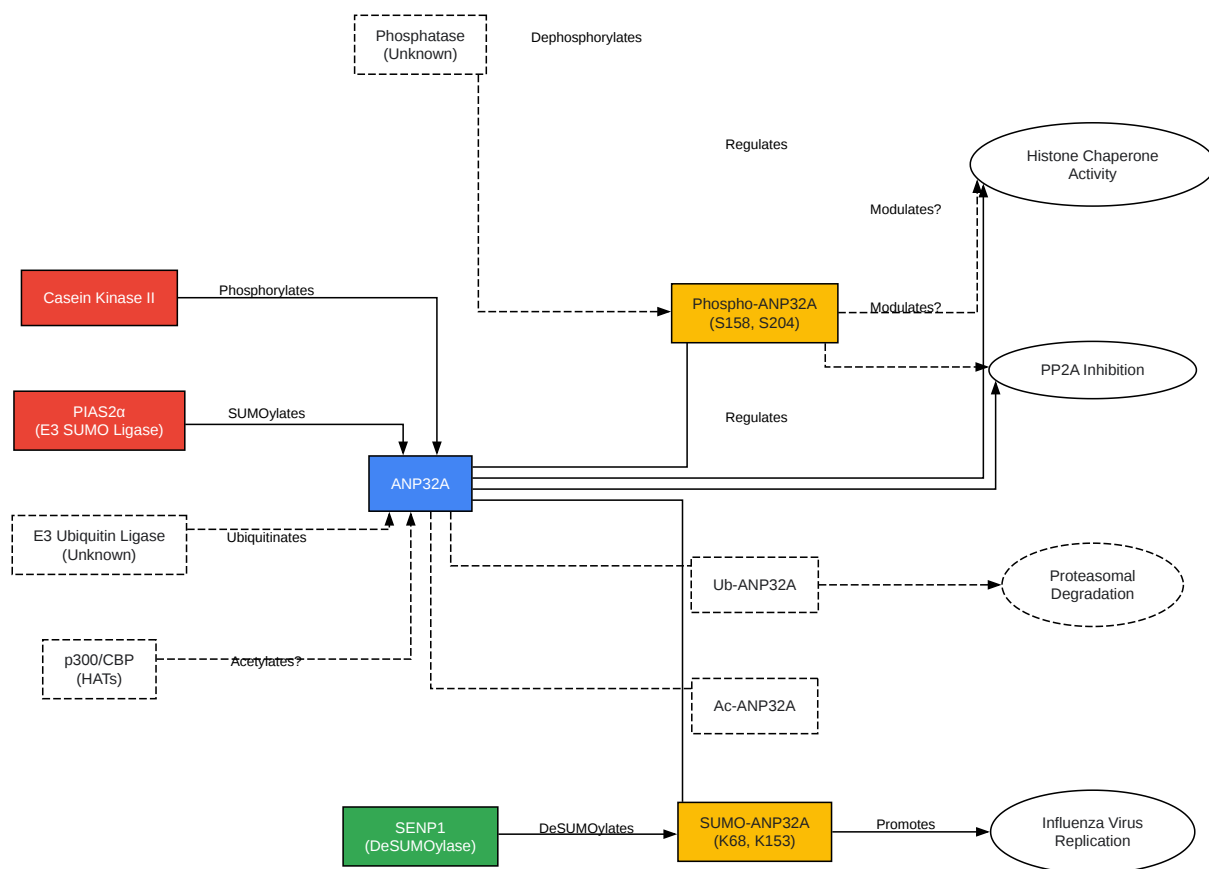
Procedure:

- Follow a similar setup to the in vitro SUMOylation assay, substituting the respective ubiquitination enzymes and ubiquitin.
- Incubate at 37°C for 1-2 hours.

- Analyze the reaction products by SDS-PAGE and Western blotting with an anti-ANP32A antibody to detect higher molecular weight ubiquitinated forms.

Visualizations of Signaling Pathways and Workflows

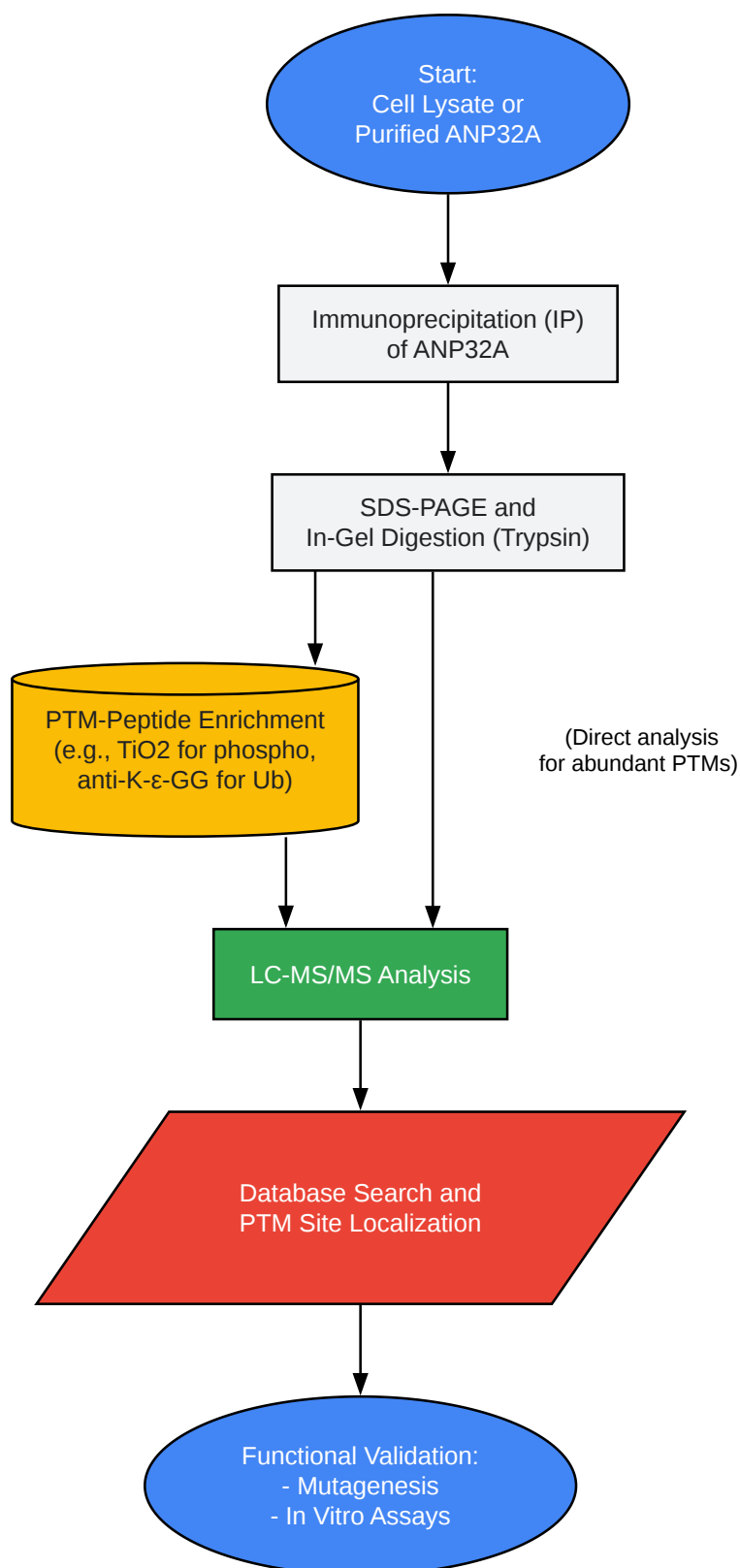
ANP32A Regulatory PTMs and Effector Functions



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Caption: Regulatory PTMs of ANP32A and their known or potential functional outcomes.

Experimental Workflow for Identifying ANP32A PTMs



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Caption: A generalized workflow for the identification of post-translational modifications on ANP32A.

Conclusion and Future Directions

The post-translational modification of ANP32A is a critical layer of regulation that fine-tunes its diverse cellular functions. This guide has summarized the current knowledge of ANP32A phosphorylation and SUMOylation, highlighting the identified modification sites and the enzymes involved. However, significant gaps in our understanding remain. Future research should focus on:

- **Quantitative analysis:** Determining the precise quantitative impact of phosphorylation at S158 and S204, and SUMOylation at K68 and K153, on ANP32A's intrinsic activities, such as histone binding and PP2A inhibition.
- **Ubiquitination and Acetylation:** Identifying the specific E3 ubiquitin ligases and acetyltransferases that target ANP32A, mapping the modification sites, and elucidating the functional consequences.
- **PTM Crosstalk:** Investigating the potential interplay between different PTMs on ANP32A and how this combinatorial code dictates its functional output.
- **Physiological Relevance:** Elucidating the cellular contexts and signaling pathways that trigger specific PTMs on ANP32A to regulate its function in both normal physiology and disease states.

A deeper understanding of the PTM landscape of ANP32A will not only provide fundamental insights into its biological roles but also pave the way for the development of novel therapeutic interventions targeting its activities in various diseases, including cancer and viral infections.

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